

# A Head-to-Head Comparison of TEAD Inhibitors: VT103 vs. K-975

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | VT103    |           |
| Cat. No.:            | B8195871 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TEAD inhibitors **VT103** and K-975, focusing on their performance backed by experimental data. This document delves into their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers. The TEA domain (TEAD) family of transcription factors are the downstream effectors of this pathway, and their interaction with the coactivators YAP and TAZ is crucial for promoting cell proliferation and inhibiting apoptosis. Consequently, TEAD inhibitors have emerged as a promising therapeutic strategy for cancers with a dysregulated Hippo pathway. This guide focuses on two such inhibitors: **VT103**, a selective TEAD1 inhibitor, and K-975, a pan-TEAD inhibitor.

## Mechanism of Action: Targeting TEAD Auto-Palmitoylation

Both **VT103** and K-975 function by inhibiting the auto-palmitoylation of TEAD proteins. This post-translational modification is essential for the stable interaction between TEAD and its coactivators, YAP and TAZ. By preventing palmitoylation, these inhibitors disrupt the formation of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing the expression of downstream target genes involved in cell growth and survival.



**VT103** is characterized as a selective inhibitor of TEAD1 protein palmitoylation.[1][2] In contrast, K-975 is a pan-TEAD inhibitor, acting on multiple members of the TEAD family.[3] K-975 accomplishes this by covalently binding to a conserved cysteine residue (Cys359) located in the palmitate-binding pocket of TEAD proteins.[3][4]

### **Preclinical Performance: A Comparative Overview**

Both inhibitors have demonstrated significant anti-tumor effects in preclinical models, particularly in cancers with mutations in the Hippo pathway, such as neurofibromatosis type 2 (NF2)-deficient mesothelioma.

In Vitro Efficacy:



| Compound               | Assay                                    | Cell Line                                                                            | Key Findings                          | Reference |
|------------------------|------------------------------------------|--------------------------------------------------------------------------------------|---------------------------------------|-----------|
| VT103                  | YAP Reporter<br>Assay                    | HEK293T                                                                              | IC50 of 1.02 nM                       | [1]       |
| Cell Proliferation     | NF2-deficient<br>NCI-H226                | Potent inhibition of proliferation                                                   | [5]                                   |           |
| TEAD<br>Palmitoylation | HEK293T                                  | Selective for TEAD1; does not block palmitoylation of TEAD2, TEAD3, or TEAD4 at 3 µM | [1]                                   |           |
| K-975                  | Cell Proliferation                       | NCI-H226 (NF2-<br>deficient)                                                         | GI50 of<br>approximately 20<br>nmol/L | [6][7]    |
| Cell Proliferation     | NF2-non-<br>expressing MPM<br>cell lines | Stronger inhibitory effect compared to NF2-expressing lines                          | [3][4]                                |           |
| YAP/TAZ-TEAD<br>PPI    | NCI-H226                                 | Inhibited interaction between YAP/TAZ and TEAD1/4                                    | [3][4]                                | _         |

In Vivo Efficacy:



| Compound                      | Animal Model                                       | Dosage                                                               | Key Findings                                                                                                                  | Reference |
|-------------------------------|----------------------------------------------------|----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| VT103                         | NCI-H226<br>Xenograft                              | 0.3 - 10 mg/kg,<br>p.o. once daily                                   | Significant tumor growth inhibition, with tumor regression observed at 3 mg/kg.[5] Blocked tumor growth even at 0.3 mg/kg.[1] | [1][5]    |
| NCI-H2373-Tu-<br>P2 Xenograft | 0.3 - 10 mg/kg,<br>p.o. once daily                 | Significant tumor regression at 1, 3, and 10 mg/kg.                  | [5]                                                                                                                           |           |
| K-975                         | NCI-H226<br>Xenograft                              | 10 - 300 mg/kg,<br>p.o. twice daily<br>for 14 days                   | Strong anti-tumor effect.                                                                                                     | [3][4]    |
| MSTO-211H<br>Xenograft        | 30 - 300 mg/kg,<br>p.o. twice daily<br>for 14 days | Suppressed tumor growth and provided a significant survival benefit. | [3][4]                                                                                                                        |           |

## **Experimental Protocols**

Cell-Based TEAD Palmitoylation Assay:

This assay is used to determine the ability of a compound to inhibit the palmitoylation of TEAD proteins within a cellular context.

- Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid expressing a Myc-tagged TEAD protein (e.g., Myc-TEAD1).
- Compound Treatment: The transfected cells are treated with the test compound (e.g.,
   VT103) or a vehicle control (DMSO) for a specified period.



- Metabolic Labeling: A palmitic acid analog containing an alkyne group (alkyne palmitate) is added to the cell culture medium to be incorporated into newly synthesized palmitoylated proteins.
- Immunoprecipitation: The Myc-tagged TEAD protein is immunoprecipitated from the cell lysate using an anti-Myc antibody.
- Click Chemistry: The alkyne-modified palmitate on the immunoprecipitated TEAD is conjugated to a reporter molecule (e.g., biotin-azide) via a copper-catalyzed "click" reaction.
- Detection: The level of palmitoylated TEAD is detected by western blotting using streptavidin-HRP, which binds to the biotin tag. Total TEAD levels are also measured as a loading control.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction:

This technique is employed to assess the disruption of the protein-protein interaction between YAP and TEAD by an inhibitor.

- Cell Lysis: Cells (e.g., NCI-H226) are treated with the inhibitor or vehicle and then lysed to release cellular proteins while maintaining protein-protein interactions.
- Antibody Incubation: The cell lysate is incubated with an antibody that specifically targets
  one of the proteins of interest (e.g., anti-TEAD1).
- Immunocomplex Precipitation: Protein A/G beads are added to the lysate to bind to the antibody, thereby precipitating the antibody and any proteins bound to it (the immunocomplex).
- Washing: The precipitated beads are washed to remove non-specifically bound proteins.
- Elution and Western Blotting: The proteins are eluted from the beads and then separated by SDS-PAGE. Western blotting is performed using an antibody against the other protein of interest (e.g., anti-YAP) to determine if it was co-precipitated with the target protein. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.



In Vivo Xenograft Model:

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

- Cell Implantation: Human cancer cells (e.g., NCI-H226) are subcutaneously injected into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment Administration: The mice are then treated with the TEAD inhibitor (e.g., orally) or a vehicle control according to a specified dosing schedule.
- Tumor Measurement: Tumor volume is measured regularly throughout the study.
- Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as examining the expression of downstream target genes of the Hippo pathway.

#### **Visualizing the Molecular Landscape**

To better understand the context in which these inhibitors operate, the following diagrams illustrate the Hippo signaling pathway and a typical experimental workflow.





Click to download full resolution via product page

Caption: The Hippo Signaling Pathway.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Hippo Signaling Pathway in Development and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Reversible and monitorable nephrotoxicity in rats by the novel potent transcriptional enhanced associate domain (TEAD) inhibitor, K-975 [jstage.jst.go.jp]
- To cite this document: BenchChem. [A Head-to-Head Comparison of TEAD Inhibitors: VT103 vs. K-975]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8195871#vt103-versus-other-tead-inhibitors-like-k-975]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com